molecular formula C8H9N3O2 B14908819 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14908819
M. Wt: 179.18 g/mol
InChI Key: WVAKWZYDIRLSMT-UHFFFAOYSA-N
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Description

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a bicyclic triazole derivative characterized by a strained bicyclo[1.1.1]pentane scaffold fused to a 1,2,3-triazole ring. This compound’s unique structure confers distinct physicochemical properties, including increased rigidity and lipophilicity compared to non-bicyclic analogs .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c12-7(13)6-4-11(10-9-6)8-1-5(2-8)3-8/h4-5H,1-3H2,(H,12,13)

InChI Key

WVAKWZYDIRLSMT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=C(N=N3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Substituent: 2-Aminophenyl group (aromatic ring with -NH₂).
  • Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-aminophenyl azide and propiolic acid .
  • Activity : Exhibits antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae) due to the triazole moiety’s interaction with microbial enzymes .
  • Key Difference: The aromatic 2-aminophenyl group improves solubility in polar solvents but reduces rigidity compared to the bicyclo[1.1.1]pentane scaffold.

Bicyclo[1.1.1]pentane Derivatives

  • 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid Substituent: Fluorine atom at the 3-position. Properties: Increased electronegativity and metabolic stability compared to non-halogenated analogs. CAS: 146038-53-1 .
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
    • Substituent : Trifluoromethyl (-CF₃) group.
    • Properties : Enhanced lipophilicity and resistance to oxidation. CAS: 224584-18-3 .

Triazole-Carboxylic Acid Derivatives with Aliphatic Substituents

  • 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
    • Substituent : 1-Methylpyrrolidin-3-yl (saturated heterocycle).
    • Properties : Improved water solubility due to the basic pyrrolidine nitrogen. CAS: 1219171-26-2 .
  • 1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic Acid
    • Substituent : Ethoxy-oxoethyl group (-COOEt).
    • Properties : Lower melting point (190–191°C) and higher polarity compared to bicyclo derivatives. Molecular weight: 199.16 g/mol .

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